Enhanced Nucleophilic Substitution Kinetics: Alkyne-PEG2-iodide vs. Bromide and Chloride Analogs
The alkyl iodide group of Alkyne-PEG2-iodide is a superior leaving group for SN2 nucleophilic substitution compared to the analogous alkyl bromide (Alkyne-PEG2-bromide) and alkyl chloride (Alkyne-PEG2-chloride). In condensed-phase studies of alkyl halides, the relative reactivity for substitution follows the order I > Br > Cl [1]. This is directly attributed to the relative basicities and bond strengths, with C-I (approx. 57 kcal/mol) being significantly weaker than C-Br (approx. 70 kcal/mol) or C-Cl (approx. 81 kcal/mol), leading to a lower activation energy barrier for substitution [2]. The faster reaction rate with iodide allows for shorter conjugation times and higher yields under milder conditions, a critical advantage when working with sensitive biomolecules like antibodies or fragile proteins where prolonged reaction times or harsh conditions can lead to denaturation or aggregation.
| Evidence Dimension | Leaving Group Reactivity in Nucleophilic Substitution |
|---|---|
| Target Compound Data | Alkyl iodide; Relative Reactivity: High |
| Comparator Or Baseline | Alkyl bromide; Relative Reactivity: Moderate, and Alkyl chloride; Relative Reactivity: Low |
| Quantified Difference | Qualitative ranking: Iodide > Bromide > Chloride for SN2 reactions. |
| Conditions | Condensed phase nucleophilic substitution reactions [1] |
Why This Matters
This matters because a more reactive leaving group translates directly to higher conjugation efficiency and product yield, reducing the amount of precious biomolecule (e.g., antibody) required for a successful conjugation.
- [1] Streitwieser, A. (1956). Solvolytic Displacement Reactions At Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. View Source
- [2] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. View Source
